(E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide
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Overview
Description
(E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide, commonly known as DMCM, is a chemical compound that has been extensively studied for its effects on the central nervous system. DMCM is a GABA receptor antagonist, which means that it blocks the action of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This compound has been used in scientific research to study the mechanisms of anxiety and epilepsy, as well as to develop new treatments for these conditions.
Mechanism of Action
DMCM acts as a (E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide receptor antagonist, specifically targeting the (E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamideA receptor subtype. This receptor is a major inhibitory neurotransmitter in the brain, and its activation leads to a decrease in neuronal activity. By blocking the action of this compound, DMCM increases neuronal excitability and can induce seizures and anxiety-like behaviors.
Biochemical and Physiological Effects:
DMCM has been shown to have a number of biochemical and physiological effects in animal models. These include increased neuronal excitability, changes in neurotransmitter release and uptake, alterations in synaptic plasticity, and changes in gene expression. DMCM has also been shown to affect the levels of several hormones, including cortisol and corticotropin-releasing hormone, which are involved in the stress response.
Advantages and Limitations for Lab Experiments
One advantage of using DMCM in lab experiments is its well-established mechanism of action and pharmacology. This allows researchers to study specific aspects of anxiety and epilepsy in a controlled and reproducible manner. However, DMCM has some limitations, including its potential toxicity and the fact that it does not fully mimic the complexity of human anxiety and epilepsy.
Future Directions
There are several future directions for research on DMCM and its effects on the central nervous system. One area of interest is the development of new drugs and therapies that target the (E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide receptor system, with the goal of improving the treatment of anxiety and epilepsy. Another direction is the use of DMCM in combination with other compounds to study the interactions between different neurotransmitter systems. Finally, there is a need for further research on the long-term effects of DMCM on the brain and behavior, as well as its potential use in other neurological conditions.
Synthesis Methods
The synthesis of DMCM involves several steps, including the reaction of 2-(methanesulfonamido)cyclopentanone with sodium hydride, followed by the reaction of the resulting compound with 4-(dimethylamino)but-2-enal. The final product is obtained through purification and crystallization. This synthesis method has been optimized and refined over the years to improve the yield and purity of DMCM.
Scientific Research Applications
DMCM has been widely used in scientific research to study the mechanisms of anxiety and epilepsy. In animal models, DMCM has been shown to induce anxiety-like behaviors and seizures, which can be used to study the underlying neural circuits and molecular pathways involved in these conditions. DMCM has also been used to test the efficacy of new drugs and therapies for anxiety and epilepsy.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3S/c1-16(2)9-5-8-13(17)14-10-11-6-4-7-12(11)15-20(3,18)19/h5,8,11-12,15H,4,6-7,9-10H2,1-3H3,(H,14,17)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIJEUTVBUAKHN-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1CCCC1NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1CCCC1NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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